
4-(Aminomethylidene)-3-methyl-1,2-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-(Aminomethylene)-3-methylisoxazol-5(4H)-one is an organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an aminomethylene group and a methyl group attached to the isoxazole ring. The (Z) configuration indicates the specific geometric arrangement of the substituents around the double bond.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(Aminomethylene)-3-methylisoxazol-5(4H)-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.
Introduction of the Aminomethylene Group: The aminomethylene group can be introduced via a condensation reaction between an appropriate aldehyde and an amine in the presence of a base.
Methylation: The methyl group can be introduced through alkylation reactions using methyl halides in the presence of a base.
Industrial Production Methods
Industrial production of (Z)-4-(Aminomethylene)-3-methylisoxazol-5(4H)-one may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethylene group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the aminomethylene group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl group or the aminomethylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted isoxazole derivatives.
科学研究应用
Chemistry
Synthesis of Complex Molecules: (Z)-4-(Aminomethylene)-3-methylisoxazol-5(4H)-one can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, facilitating the formation of metal complexes.
Biology
Biological Probes: The compound can be used as a probe to study biological processes involving isoxazole derivatives.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms.
Medicine
Drug Development: The compound can be explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (Z)-4-(Aminomethylene)-3-methylisoxazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The aminomethylene group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The isoxazole ring can also participate in π-π stacking interactions with aromatic residues in proteins.
相似化合物的比较
Similar Compounds
4-(Aminomethylene)-3-methylisoxazol-5(4H)-one: Lacks the (Z) configuration.
4-(Aminomethylene)-3-ethylisoxazol-5(4H)-one: Contains an ethyl group instead of a methyl group.
4-(Aminomethylene)-3-phenylisoxazol-5(4H)-one: Contains a phenyl group instead of a methyl group.
Uniqueness
Geometric Configuration: The (Z) configuration of (Z)-4-(Aminomethylene)-3-methylisoxazol-5(4H)-one provides unique steric and electronic properties.
Reactivity: The presence of the aminomethylene group and the specific geometric arrangement can influence the compound’s reactivity and interaction with other molecules.
属性
CAS 编号 |
112548-74-0 |
|---|---|
分子式 |
C5H6N2O2 |
分子量 |
126.11 g/mol |
IUPAC 名称 |
4-methanimidoyl-3-methyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C5H6N2O2/c1-3-4(2-6)5(8)9-7-3/h2,6-7H,1H3 |
InChI 键 |
UTLCOTPNVYNHNP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)ON1)C=N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B12880051.png)
![3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B12880067.png)
![2-(Carboxy(hydroxy)methyl)-7-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12880074.png)
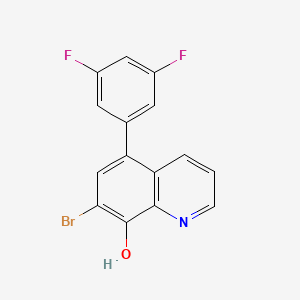
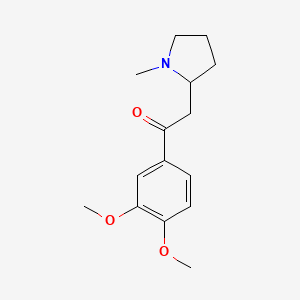

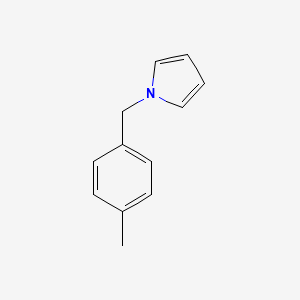
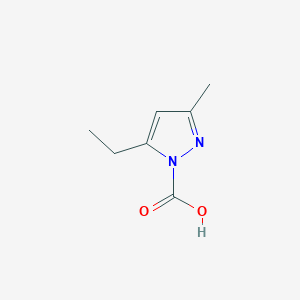
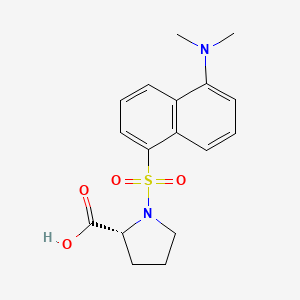

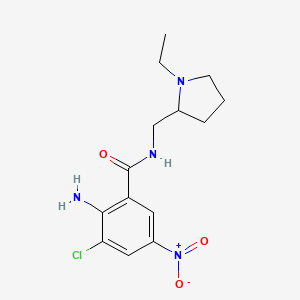
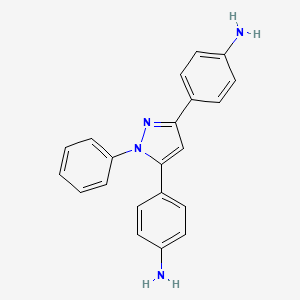
![2-(Carboxy(hydroxy)methyl)-4-nitrobenzo[d]oxazole](/img/structure/B12880141.png)
